1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC9678932
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O3S |
|---|---|
| Molecular Weight | 291.33 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O3S/c17-11-6-9(12(18)15-13-14-3-5-20-13)7-16(11)8-10-2-1-4-19-10/h1-5,9H,6-8H2,(H,14,15,18) |
| Standard InChI Key | REMIBCTWUNMPAL-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=CS3 |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=CS3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s IUPAC name, 1-(furan-2-ylmethyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, reflects its intricate structure. Key components include:
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Furan ring: A five-membered aromatic oxygen heterocycle linked via a methyl group to the pyrrolidine nitrogen.
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Pyrrolidine-5-one: A five-membered saturated nitrogen ring with a ketone group at position 5.
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Thiazole-2-yl group: A five-membered aromatic sulfur-nitrogen heterocycle connected via a carboxamide bond.
The molecular formula, C₁₃H₁₃N₃O₃S, corresponds to a molecular weight of 291.33 g/mol. The presence of multiple hydrogen bond donors (3) and acceptors (6) enhances its capacity for molecular interactions, a critical feature for bioactive compounds.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S |
| Molecular Weight | 291.33 g/mol |
| Solubility | 40.7 µg/mL |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=CS3 |
Electronic and Steric Features
The furan ring contributes electron-rich π-systems, while the thiazole moiety introduces sulfur-based electronegativity, influencing binding affinity to biological targets. The pyrrolidine-5-one core provides conformational flexibility, enabling adaptation to diverse enzyme active sites.
Synthesis and Analytical Characterization
Analytical Techniques
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Mass Spectrometry (MS): Confirmation of molecular weight via electrospray ionization (ESI-MS).
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate structural assignments, particularly distinguishing furan (δ 6.2–7.4 ppm) and thiazole (δ 7.5–8.1 ppm) proton environments.
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High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns.
Applications in Medicinal Chemistry
Drug Design Optimization
The compound serves as a scaffold for structure-activity relationship (SAR) studies. Modifications at the furan methyl or thiazole positions could enhance bioavailability or target specificity. For instance, fluorination of the furan ring may improve metabolic stability.
Prodrug Development
Esterification of the pyrrolidine ketone could yield prodrugs with enhanced membrane permeability, activated by esterases in target tissues.
Challenges and Future Directions
Solubility Limitations
With a solubility of 40.7 µg/mL, formulation strategies such as nanocrystallization or co-solvent systems (e.g., PEG 400) are necessary for in vivo studies.
Toxicity Profiling
Current data lack toxicological assessments. Future work should evaluate hepatotoxicity and off-target effects using primary hepatocyte assays and high-content screening.
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